Ethyl 4-bromo-5-fluoro-2-methylbenzoate
Description
Significance of Polyhalogenated Aryl Scaffolds in Modern Chemical Transformations
Polyhalogenated aryl scaffolds are carbon frameworks of aromatic rings containing multiple halogen atoms. These structures are of great interest in synthesis because the number and position of the halogens allow for selective chemical reactions. nih.gov The presence of multiple, yet identical, halogen groups on an aromatic ring presents both a challenge and an opportunity for chemists, as the subtle differences in their chemical environments can be exploited for site-selective functionalization. nih.gov This selective reactivity is crucial for efficiently building complex molecules without the need for cumbersome protection and deprotection steps. nih.gov
Methods that enable the site-selective functionalization of arenes and heteroarenes are highly sought after for the rapid construction of valuable molecules. nih.gov The development of strategies for site-selective cross-coupling reactions on polyhalogenated compounds, where different halogens react in a controlled order, has become a significant area of research. nih.gov This control allows for the sequential introduction of various substituents, thereby enabling the efficient and modular diversification of molecular structures. nih.gov Furthermore, the incorporation of halogen atoms, particularly fluorine, can profoundly influence the biological activity and physical properties of a molecule, making polyhalogenated scaffolds common features in many pharmaceuticals and agrochemicals.
Strategic Utility of Benzoate (B1203000) Ester Functionalities as Versatile Synthetic Precursors
The benzoate ester functionality is a cornerstone of synthetic organic chemistry due to its stability and diverse reactivity. Esters like ethyl benzoate and its derivatives serve as key intermediates in the synthesis of a wide array of more complex structures. researchgate.net For instance, the ester group can undergo reduction to yield aldehydes or alcohols, providing access to different classes of compounds. chemicalbook.com A notable example is the reduction of Ethyl 4-bromobenzoate (B14158574) to the corresponding aldehyde using specific reducing agents. chemicalbook.com
Furthermore, the aromatic ring of benzoate esters can be functionalized through various reactions. The presence of substituents on the ring, such as halogens, influences the reactivity and allows for cross-coupling reactions. chemicalbook.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular skeletons. chemicalbook.com The ester group itself can also be hydrolyzed to the corresponding benzoic acid, which is another versatile functional group in organic synthesis. This multifaceted reactivity makes benzoate esters valuable and adaptable precursors in multi-step synthetic sequences.
Contextual Overview of Ethyl 4-bromo-5-fluoro-2-methylbenzoate as a Building Block in Complex Molecule Synthesis
This compound is a specific example of a polyhalogenated benzoate ester that serves as a highly functionalized building block for creating more complex molecules. cymitquimica.com Its structure incorporates several key features for synthetic utility: a bromine atom, a fluorine atom, a methyl group, and an ethyl ester, all attached to a benzene (B151609) ring. This substitution pattern provides multiple reactive sites that can be addressed selectively in subsequent chemical transformations.
Chemical Compound Data
Below are the key properties of the primary chemical compound discussed in this article.
| Property | Value | Source |
| Compound Name | This compound | cymitquimica.comavantorsciences.com |
| CAS Number | 1807043-81-7 | avantorsciences.com |
| Molecular Formula | C₁₀H₁₀BrFO₂ | avantorsciences.com |
| Molecular Weight | 261.089 g/mol | cymitquimica.comavantorsciences.com |
| Purity | ≥97% | avantorsciences.com |
| MDL Number | MFCD28739714 | avantorsciences.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-5-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLUDCTRQPNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Ethyl 4 Bromo 5 Fluoro 2 Methylbenzoate
Retrosynthetic Dissection and Identification of Key Advanced Precursors
The synthesis of the key precursor, 4-bromo-5-fluoro-2-methylbenzoic acid, can be approached in several ways, often starting from simpler substituted toluene or benzoic acid derivatives. nih.govnih.gov One common strategy involves the oxidation of a substituted toluene. For instance, a suitably substituted toluene derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline solution. quora.comquora.comyoutube.com The reaction mixture is typically heated to drive the reaction to completion. Following oxidation, acidification of the resulting salt yields the desired carboxylic acid.
Another approach involves starting with an existing benzoic acid derivative and introducing the halogen substituents. The precise sequence of these reactions is crucial to ensure the correct regiochemistry. For example, a synthetic route could start from a fluorinated and methylated aniline (B41778) derivative, which is then converted to the corresponding benzoic acid.
A different isomer, 4-bromo-2-fluoro-5-methylbenzoic acid, can also be synthesized, highlighting the importance of controlling the placement of the substituents. nih.gov The synthesis of such precursors often involves multi-step sequences that require careful consideration of the directing effects of the substituents already present on the aromatic ring.
The methyl and ester groups can be incorporated at various stages of the synthesis, depending on the chosen route. In some strategies, the synthesis begins with a precursor that already contains one or both of these groups. For example, a synthetic pathway for a related compound starts with methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com In this case, the methyl and methyl ester groups are already in place, and subsequent reactions focus on replacing the amino group with a bromine atom via a Sandmeyer-type reaction.
Alternatively, the methyl group can be present on a toluene precursor, which is then carried through several steps before the carboxyl group is formed by oxidation. d-nb.inforesearchgate.net The ester group is typically introduced in the final step through esterification of the fully substituted benzoic acid. This late-stage esterification prevents potential side reactions with the ester functionality during the preceding synthetic steps.
Esterification Protocols for Benzoic Acid Derivatives
Once the key precursor, 4-bromo-5-fluoro-2-methylbenzoic acid, is obtained, the final step is the formation of the ethyl ester. This is typically achieved through esterification, a reaction that converts a carboxylic acid into an ester.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for this reaction. google.com The reaction is an equilibrium process, and to achieve a high yield of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct. tcu.edu
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.
Lewis acids, such as zirconium or titanium-based solid acids, can also be used to catalyze the esterification of benzoic acid derivatives. researchgate.netmdpi.com These catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling.
For sterically hindered benzoic acids, which can be resistant to standard Fischer esterification conditions, more reactive reagents may be necessary. acs.orgacs.org While 4-bromo-5-fluoro-2-methylbenzoic acid is not exceptionally hindered, the ortho-methyl group can slightly reduce the reaction rate compared to unsubstituted benzoic acid.
Here is a table summarizing typical conditions for Fischer esterification:
| Reactants | Catalyst | Solvent | Conditions | Yield |
| Carboxylic Acid, Alcohol | H₂SO₄, TsOH, HCl | Excess Alcohol | Heating/Reflux | Moderate to High |
| Benzoic Acid, Methanol (B129727) | Zr/Ti Solid Acid | Methanol | Heating | Good |
| 4-bromo-2-methylbenzoic acid, Methanol | Sulfuric Acid | Methanol | - | High |
This table presents generalized data; specific yields can vary based on substrate and precise reaction conditions.
Transesterification is another method that can be employed to obtain the desired ethyl ester. This process involves the conversion of one ester into another. ucla.edu For instance, if the synthesis initially yields methyl 4-bromo-5-fluoro-2-methylbenzoate, this can be converted to the corresponding ethyl ester by reacting it with ethanol (B145695) in the presence of an acid or base catalyst.
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The reaction is driven to completion by using a large excess of the desired alcohol (ethanol). Base-catalyzed transesterification, using a catalyst such as sodium ethoxide, is also a viable option. Zinc compounds have also been reported as effective catalysts for the transesterification of alkyl benzoates. google.com
Regioselective Halogenation Strategies on Aromatic Cores
The regioselective introduction of the bromine atom at the correct position on the aromatic ring is one of the most challenging and critical aspects of the synthesis. The position of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. csbsju.educhemistrytalk.orgorganicchemistrytutor.comlibretexts.orgyoutube.com
In the case of a precursor like 5-fluoro-2-methylbenzoic acid, the substituents are:
-CH₃ (methyl): An activating group and an ortho, para-director.
-F (fluoro): A deactivating group but an ortho, para-director due to its lone pairs participating in resonance.
-COOH (carboxylic acid): A deactivating group and a meta-director.
The directing effects of these groups must be carefully considered to predict the outcome of a bromination reaction. When multiple substituents are present, their combined effects determine the position of the incoming electrophile. Generally, activating groups have a stronger directing effect than deactivating groups.
In the synthesis of 4-bromo-5-fluoro-2-methylbenzoic acid, the bromine atom is introduced ortho to the methyl group and meta to the fluorine atom. The directing effects of the methyl and fluoro groups, both being ortho, para-directors, would favor substitution at positions 4 and 6. The carboxylic acid group directs meta to itself, which would also favor substitution at position 5. The observed regioselectivity for bromination at position 4 is a result of the interplay of these electronic effects, as well as steric hindrance from the adjacent methyl group which may disfavor substitution at position 3.
Various brominating agents can be used for electrophilic aromatic bromination, including molecular bromine (Br₂) with a Lewis acid catalyst, or N-bromosuccinimide (NBS). mdpi.comresearchgate.net The choice of reagent and reaction conditions can influence the regioselectivity of the reaction. nih.gov
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic substitution is a cornerstone of arene functionalization. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, the introduction of the bromine atom onto a pre-functionalized ring is a key step. The regiochemical outcome of this bromination is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃), the fluorine atom (-F), and the ethyl ester group (-COOEt).
The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. masterorganicchemistry.com The fluorine atom, while being an electron-withdrawing group inductively, possesses lone pairs of electrons that can be donated to the ring through resonance, making it a deactivating but ortho, para-director. The ethyl ester group is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.
Considering a plausible precursor such as ethyl 5-fluoro-2-methylbenzoate, the directing effects would align to favor the introduction of bromine at the C4 position. The powerful ortho, para-directing influence of the methyl group directs the incoming electrophile to the C4 and C6 positions. The fluorine at C5 also directs to the C4 (ortho) and C2 (ortho) positions. The ester group at C1 directs to the C3 and C5 positions. The convergence of the directing effects of the methyl and fluoro groups on the C4 position makes it the most favorable site for bromination.
Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS), which can be a milder source of electrophilic bromine. nih.govresearchgate.net The choice of solvent and temperature can also be optimized to enhance regioselectivity. nih.gov
Table 1: Comparison of Electrophilic Bromination Reagents
| Reagent System | Description | Selectivity |
| Br₂ / FeBr₃ | A classic and potent system where the Lewis acid polarizes the Br-Br bond, generating a strong electrophile. | Generally effective, but can sometimes lead to over-bromination if not carefully controlled. |
| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used with a proton source or in polar solvents. | Often provides higher regioselectivity and is easier to handle than liquid bromine. nih.govresearchgate.net |
| Tetraalkylammonium tribromides | These reagents are known to provide high para-selectivity in the bromination of certain activated aromatic compounds. researchgate.net | May offer advantages in specific substrates where para-substitution is desired and ortho-substitution is problematic. |
Nucleophilic Aromatic Fluorination Methods
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the introduction of the fluorine atom. nih.gov This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as -NO₂, -Cl, or -Br). stackexchange.com
For the synthesis of this compound, a potential strategy would involve the fluorination of a precursor like ethyl 4-bromo-5-nitro-2-methylbenzoate. In this molecule, the nitro group (-NO₂) is a powerful electron-withdrawing group and is positioned ortho to the bromine and meta to the ester group, activating the C5 position for nucleophilic attack.
The choice of the fluorinating agent is critical for the success of SNAr reactions. Common sources of fluoride (B91410) ions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The efficiency of these salts can be enhanced by the use of phase-transfer catalysts. More modern reagents like anhydrous tetrabutylammonium fluoride (TBAF) have been shown to be highly effective, allowing for fluorination under milder conditions. researchgate.net
Table 2: Common Fluorinating Agents for SNAr Reactions
| Fluorinating Agent | Typical Conditions | Advantages |
| Potassium Fluoride (KF) | High temperatures, polar aprotic solvents (e.g., DMSO, DMF). | Inexpensive and readily available. |
| Cesium Fluoride (CsF) | Generally more reactive than KF, allowing for lower reaction temperatures. | Higher reactivity due to the weaker Cs-F bond. |
| Tetrabutylammonium fluoride (TBAF) | Can be used under anhydrous conditions at or near room temperature. | High reactivity and solubility in organic solvents. researchgate.net |
The key to a successful SNAr fluorination is the presence of the activating electron-withdrawing group. The strong inductive effect of fluorine in the product also helps to stabilize the intermediate Meisenheimer complex, which can facilitate the reaction. stackexchange.com
Decarboxylative Halogenation as an Alternative Approach
Decarboxylative halogenation has emerged as a powerful alternative for the introduction of halogens onto an aromatic ring, proceeding via the replacement of a carboxylic acid group. princeton.edu This approach can be particularly useful when the corresponding carboxylic acid is readily accessible. A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which accommodates a broad range of substrates. princeton.edu
This strategy could be envisioned for the synthesis of this compound by starting from a precursor like 4-carboxy-5-fluoro-2-methylbenzoic acid ethyl ester. The selective decarboxylative bromination of the carboxylic acid at the C4 position would yield the desired product. Such reactions can be promoted by various reagents and catalysts. For instance, photoredox catalysis in combination with a suitable bromine source can facilitate the generation of an aryl radical from the carboxylic acid, which is then trapped by a halogen atom donor. osaka-u.ac.jp Reagents like 1,3-dibromo-5,5-dimethylhydantoin can serve as the bromine source in these transformations. princeton.edu
The advantage of this method lies in its alternative synthetic logic, which can bypass challenges associated with the regioselectivity of electrophilic substitution or the need for specific activating groups in nucleophilic substitution. However, the synthesis of the required dicarboxylic acid precursor must be considered.
Methyl Group Introduction and Functionalization on Aromatic Rings
The introduction of the methyl group onto the benzoate (B1203000) ring is a fundamental step in the synthesis. The Friedel-Crafts alkylation is a classic method for this purpose, involving the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org For instance, ethyl 3-fluoro-benzoate could potentially be methylated using a methyl halide.
However, Friedel-Crafts alkylation is known to have several limitations:
Polyalkylation: The introduction of an activating alkyl group makes the product more reactive than the starting material, often leading to the addition of multiple alkyl groups.
Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation, leading to isomeric products. libretexts.org
Substrate Limitations: The reaction fails on strongly deactivated rings.
Given these limitations, alternative methods for introducing a methyl group are often preferred. These can include:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to couple an aryl halide or triflate with an organometallic methylating agent.
Reduction of a carbonyl group: An acyl group can be introduced via Friedel-Crafts acylation (which does not suffer from rearrangements or polyacylation), followed by reduction of the ketone to a methyl group (e.g., via Wolff-Kishner or Clemmensen reduction).
From an amino group: A methyl group can be introduced from an amino group via diazotization followed by a Sandmeyer-type reaction.
Functionalization of the methyl group itself, for example through radical benzylic bromination, is also a possibility for further synthetic elaboration, although for the synthesis of the title compound, the focus remains on its introduction to the ring.
Chemo- and Regioselectivity Challenges and Solutions in Multifunctional Benzoate Synthesis
The synthesis of a molecule with four different substituents on a benzene (B151609) ring, like this compound, is a significant challenge in terms of chemo- and regioselectivity. mdpi.com The order in which the substituents are introduced is of paramount importance to achieve the desired substitution pattern.
Regioselectivity: The directing effects of the substituents must be carefully orchestrated. For instance, if one were to start with ethyl benzoate and introduce the three substituents, the order would be critical.
The ester group is a meta-director.
The methyl and fluoro groups are ortho, para-directors.
A plausible synthetic sequence would involve establishing the relationship between the methyl and ester groups first, for example, by starting with 2-methylbenzoic acid. After esterification, the fluorine and bromine atoms can be introduced. The fluorination might be achieved via nitration followed by SNAr, and the bromination via electrophilic substitution. The directing effects at each step must be analyzed to ensure the correct isomer is formed. For example, in ethyl 2-methylbenzoate, nitration would be directed to the 3- and 5-positions by the ester group, and to the 3- and 5-positions by the methyl group (relative to the ester). This can lead to a mixture of isomers.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during electrophilic bromination, the conditions must be controlled to avoid reaction at the benzylic position of the methyl group. Similarly, when using organometallic reagents, care must be taken to avoid reaction with the ester functionality.
Solutions to these challenges often involve:
Strategic choice of starting materials: Beginning with a molecule that already has some of the desired substituents in the correct relative positions can simplify the synthesis.
Use of blocking groups: A temporary group can be introduced to block a reactive position, and then removed later in the synthesis.
Careful selection of reagents and reaction conditions: Modern synthetic methods often offer milder and more selective reagents that can help to overcome chemo- and regioselectivity issues.
Optimization and Modernization of Synthetic Pathways
The optimization of synthetic pathways is crucial for improving efficiency, reducing costs, and minimizing environmental impact. semanticscholar.orgnih.gov For the synthesis of this compound, this can involve several strategies.
One approach is the use of flow chemistry, where reagents are pumped through a reactor in a continuous stream. This can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purities. It can also improve safety when dealing with hazardous reagents.
Another area of modernization is the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating the intermediates. This can significantly reduce the number of workup and purification steps, saving time and resources.
The use of computational tools to predict reaction outcomes and to design optimal synthetic routes is also becoming increasingly common. semanticscholar.org By analyzing the electronic and steric properties of the intermediates and transition states, it may be possible to predict the regioselectivity of a reaction and to choose conditions that favor the desired product.
Catalyst Design and Enhanced Efficiency in Reaction Yields
Catalysis plays a central role in modern organic synthesis, and the design of new catalysts is key to improving the efficiency of many reactions. In the context of synthesizing this compound, catalyst design can have a significant impact on several steps.
For example, if a cross-coupling reaction is used to introduce the methyl group, the choice of the palladium catalyst and the ligand is crucial. Ligands can be designed to tune the reactivity and selectivity of the catalyst, for example, by modifying their steric bulk or electronic properties. This can lead to higher turnover numbers, lower catalyst loadings, and the ability to perform reactions under milder conditions.
In the case of electrophilic bromination, while Lewis acids like FeBr₃ are traditional catalysts, there is ongoing research into developing more environmentally friendly and recyclable solid acid catalysts. These can offer advantages in terms of ease of separation and reuse.
For decarboxylative halogenation, the development of more efficient photoredox catalysts or transition metal catalysts can lead to higher yields and broader substrate scope. The design of ligands that facilitate the key steps in the catalytic cycle, such as oxidative addition and reductive elimination, is an active area of research. princeton.edu
By focusing on catalyst design, it is possible to develop more sustainable and efficient synthetic routes to complex molecules like this compound, meeting the growing demand for greener chemical processes.
Flow Chemistry and Automated Synthesis Applications
The application of flow chemistry and automated synthesis represents a significant advancement in modern synthetic methodologies. These techniques offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for higher yields and purity.
While specific examples of the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the general principles are highly applicable. A hypothetical flow synthesis setup could involve pumping the starting materials, such as 4-bromo-5-fluoro-2-methylbenzoic acid and ethanol, along with a suitable acid catalyst, through a heated reactor coil. The continuous nature of this process allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more consistent and reproducible synthesis.
Automated synthesis platforms can further enhance this process by integrating purification and analysis steps. For instance, the output from a flow reactor could be directly fed into an automated purification system, such as high-performance liquid chromatography (HPLC), to isolate the desired product. This integration minimizes manual handling and can significantly accelerate the drug discovery and development process where this compound may serve as a key intermediate.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound (Hypothetical)
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Potential for hotspots | Precise and uniform |
| Scalability | Challenging | Straightforward by extending run time |
| Safety | Handling of large quantities of reagents | Smaller reaction volumes, improved containment |
| Reproducibility | Operator dependent | Highly reproducible |
The adoption of flow chemistry and automated synthesis for the production of this compound and other fine chemicals is a growing trend. These technologies align with the principles of process intensification and green chemistry by reducing waste, improving energy efficiency, and providing safer operating conditions. As the demand for complex molecules increases, the implementation of these sophisticated synthetic methodologies will likely become more widespread.
Advanced Structural Elucidation and Conformational Analysis of Ethyl 4 Bromo 5 Fluoro 2 Methylbenzoate
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic techniques are instrumental in determining the detailed molecular structure of organic compounds. For Ethyl 4-bromo-5-fluoro-2-methylbenzoate, a combination of multi-nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry offers a complete picture of its atomic connectivity and chemical environment.
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.
1H, 13C, and 19F NMR for Chemical Environment Mapping
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies are essential for mapping the chemical environments within this compound. While specific experimental data for this exact compound is not publicly available in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds such as ethyl benzoate (B1203000), ethyl 4-bromobenzoate (B14158574), and other substituted methylbenzoates. rsc.orgnih.govchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com
For the ¹H NMR spectrum , the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling to each other. The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts and multiplicities influenced by the substitution pattern of the bromine, fluorine, and methyl groups. The methyl group on the benzene (B151609) ring would present as a singlet.
In the ¹³C NMR spectrum , each unique carbon atom in the molecule would give a distinct signal. The carbonyl carbon of the ester group would be found at the lowest field. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached substituents. The carbons of the ethyl group and the methyl group on the ring would be located in the upfield region. rsc.orgchemicalbook.comchemicalbook.com
¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic environment on the aromatic ring. Coupling between the fluorine nucleus and adjacent protons would provide valuable information about the proximity of these atoms.
A hypothetical ¹H and ¹³C NMR data table based on known substituent effects is presented below:
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Ar-H | 7.0 - 8.0 (multiplets) | 110 - 140 |
| -OCH₂CH₃ | ~4.4 (quartet) | ~61 |
| Ar-CH₃ | ~2.5 (singlet) | ~20 |
| -OCH₂CH₃ | ~1.4 (triplet) | ~14 |
| C=O | - | ~165 |
| C-Br | - | (shielded) |
| C-F | - | (deshielded, with C-F coupling) |
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would establish the coupling relationships between vicinal protons, for instance, confirming the connectivity within the ethyl group and between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the position of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons of the ester and methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are close to each other, which is critical for determining the preferred conformation of the molecule, particularly the orientation of the ethyl ester group relative to the aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester would also be present. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The C-F and C-Br stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), along with various aromatic C-C stretching and bending vibrations. libretexts.orgnist.govchegg.com
Raman spectroscopy , being complementary to IR, would also be useful. Aromatic ring vibrations often give strong signals in Raman spectra. chemicalbook.com
A table of expected characteristic vibrational frequencies is provided below:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-O (Ester) | Stretch | 1250 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-Br | Stretch | 500 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. pharmacy180.com
For this compound (C₁₀H₁₀BrFO₂), the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). libretexts.orgresearchgate.net This results in two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).
Common fragmentation pathways for ethyl benzoates involve the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available. pharmacy180.comlibretexts.org The presence of halogen atoms would also influence the fragmentation, potentially leading to the loss of Br or F radicals or molecules like HBr or HF. Analysis of ortho-substituted benzoic acid esters has shown that neighboring group participation can lead to characteristic fragmentation patterns, such as the loss of an alcohol molecule. nih.gov
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation in the solid state.
While no specific crystal structure data for this compound has been found in the searched literature, studies on similar substituted benzoic acids and their esters reveal common structural motifs. ucl.ac.ukresearchgate.net Benzoic acids, for instance, often form hydrogen-bonded dimers in the solid state. researchgate.net The crystal packing of esters is influenced by intermolecular interactions such as dipole-dipole forces and van der Waals interactions. The conformation of the ethyl ester group relative to the plane of the aromatic ring would be a key feature revealed by a crystal structure analysis.
Determination of Molecular Conformation and Torsion Angles in Crystal Lattice
A definitive determination of the molecular conformation and precise torsion angles of this compound would require single-crystal X-ray diffraction analysis. This technique provides unequivocal data on the spatial arrangement of atoms within a crystal lattice. At present, no such crystallographic data has been deposited in public databases or published in scientific journals.
For related, yet distinct, substituted benzoate compounds, conformational studies have revealed that the orientation of the ester group relative to the benzene ring, as well as the conformation of the ethyl chain, can vary. researchgate.netcdnsciencepub.comrsc.org These conformations are influenced by the electronic and steric effects of the substituents on the aromatic ring. cdnsciencepub.comlibretexts.org However, without specific experimental data for this compound, any discussion of its specific torsion angles would be purely speculative.
Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov This analysis helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and halogen bonds.
As no crystal structure for this compound has been reported, a Hirshfeld surface analysis cannot be performed. Such an analysis would provide valuable insights into how the bromine and fluorine atoms, as well as the ester functional group, participate in non-covalent interactions to build the solid-state architecture. The principles of Hirshfeld surface analysis have been applied to other complex halogenated organic molecules to understand their packing motifs. nih.govnih.govdoaj.org
Chiroptical Properties and Stereochemical Considerations (if relevant for asymmetric synthesis of derivatives)
There is currently no information in the scientific literature regarding the chiroptical properties of this compound or its use in the asymmetric synthesis of derivatives. The molecule itself is not chiral. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.
Should this compound be used as a precursor in a reaction that introduces a stereocenter, the stereochemical outcome would be of significant interest. However, no studies detailing such transformations or considering the stereochemical implications have been found.
Computational and Theoretical Studies on Ethyl 4 Bromo 5 Fluoro 2 Methylbenzoate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. core.ac.uk This method is used to determine optimized geometry, electronic properties, and vibrational frequencies. researchgate.net
A fundamental step in any computational analysis is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), the coordinates of each atom are adjusted until a minimum energy conformation is reached. nih.gov
For Ethyl 4-bromo-5-fluoro-2-methylbenzoate, the optimization process would likely reveal a planar or near-planar benzene (B151609) ring, which may be slightly distorted due to the steric and electronic effects of its various substituents (bromo, fluoro, methyl, and ethyl ester groups). researchgate.net The bond lengths and angles would reflect the influence of these groups. For instance, the C-Br and C-F bond lengths will be determined by the interplay of their atomic radii and electronegativity with the aromatic system. The orientation of the ethyl ester group relative to the ring is a key conformational variable.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. DFT calculations would yield parameters such as total energy, dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and polarity.
Table 1: Predicted Key Structural and Electronic Parameters from DFT
| Parameter | Predicted Significance for this compound |
|---|---|
| Bond Lengths (Å) | C-Br, C-F, C=O, C-O, C-C (aromatic) bond lengths would be calculated and compared to experimental data for similar substituted benzenes. |
| Bond Angles (°) & Dihedral Angles (°) | Angles around the substitution sites and the dihedral angle of the ester group relative to the ring would define the molecule's 3D shape. nih.gov |
| Total Energy (Hartree) | Represents the total electronic energy of the molecule in its optimized state, a key indicator of its thermodynamic stability. |
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, torsion) is obtained. These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.
For this compound, a complete vibrational assignment would be possible. Key predicted vibrational modes would include:
C-H stretching from the aromatic ring and the methyl/ethyl groups, typically appearing in the 3100-3000 cm⁻¹ region. researchgate.net
C=O stretching of the ester group, a strong and characteristic band usually found around 1720-1740 cm⁻¹.
C-C aromatic stretching vibrations within the benzene ring, typically in the 1400-1600 cm⁻¹ range.
C-F and C-Br stretching modes, which are expected at lower frequencies. The C-F stretch is typically in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at much lower wavenumbers, often below 700 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies (Scaled)
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |
| Aromatic Ring | C-C Stretch | 1400 - 1600 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 |
| Fluoro Group | C-F Stretch | 1000 - 1400 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction.
In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the non-bonding oxygen atoms of the ester. The LUMO is likely to be centered on the aromatic ring and the carbonyl carbon (C=O), which is an electron-deficient center. Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles. From the HOMO and LUMO energies, key reactivity descriptors can be calculated.
Table 3: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule, revealing sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl group and the fluorine atom. These are the primary sites for attack by electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of the methyl and ethyl groups, as well as potentially a region of slightly positive potential (a "sigma-hole") on the bromine atom along the C-Br bond axis, which can lead to halogen bonding.
Neutral/Intermediate Potential (Green): Spread across the carbon framework of the aromatic ring and alkyl chains.
This visualization provides an intuitive understanding of where the molecule is most likely to interact with other reagents.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT calculations identify a single minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for all atoms in the system over time. This allows for the exploration of the molecule's "conformational landscape"—the full range of shapes it can adopt at a given temperature.
An MD simulation of this compound, typically performed in a simulated solvent environment, would provide insights into:
Rotational Barriers: The energy required for the ethyl ester and methyl groups to rotate relative to the plane of the benzene ring.
Dominant Conformations: Identifying the most populated conformational states and the timescale of transitions between them.
Solvent Effects: How the presence of a solvent influences the molecule's preferred shape and flexibility.
The results of MD simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution, which can differ significantly from its calculated gas-phase, minimum-energy structure.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, one could model various reactions, such as its synthesis or its hydrolysis. For example, modeling the esterification reaction to form the compound would involve:
Optimizing the geometries of the reactants (e.g., 4-bromo-5-fluoro-2-methylbenzoic acid and ethanol).
Locating the transition state structure for the reaction.
Calculating the activation energy barrier.
Optimizing the geometry of the products.
These calculations provide a detailed, step-by-step understanding of the reaction mechanism, offering insights that are often difficult to obtain through experimental means alone.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromo-5-fluorobenzonitrile |
| 5-bromo-cytosine |
| 1-bromo-2-chlorobenzene |
| 2-chloroquinoline-3-carboxaldehyde |
| 4-bromo-5-fluoro-2-methylbenzoic acid |
| ethanol (B145695) |
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity Trends
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. In the context of this compound, QSPR can be employed to forecast its chemical reactivity by analyzing the electronic and steric effects of its substituents. The primary tool for such an analysis of aromatic compounds is the Hammett equation, which provides a framework for understanding how substituents on a benzene ring influence reaction rates and equilibria. viu.cawikipedia.orglibretexts.org
The Hammett equation is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for a reaction of the substituted benzene derivative.
k₀ or K₀ is the rate or equilibrium constant for the reaction of the unsubstituted benzene derivative (in this case, ethyl benzoate).
σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which reflects the sensitivity of a specific reaction to the electronic effects of the substituents. wikipedia.org
The Hammett substituent constants (σ) for the groups present in this compound are crucial for predicting its reactivity. These constants are specific to the position of the substituent on the aromatic ring (ortho, meta, or para).
Substituent Effects in this compound:
4-Bromo Group: The bromo group is in the para position relative to the ester group. It is an electron-withdrawing group primarily through its inductive effect, but it also has a weak electron-donating resonance effect. Its para-substituent constant (σp) is positive, indicating a net electron-withdrawing character that deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the corresponding benzoic acid. dalalinstitute.com
5-Fluoro Group: The fluoro group is in the meta position relative to the ester group. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. Its meta-substituent constant (σm) is positive, contributing to the deactivation of the aromatic ring. dalalinstitute.com
2-Methyl Group: The methyl group is in the ortho position relative to the ester group. Alkyl groups are generally electron-donating through an inductive effect and hyperconjugation. This would typically activate the ring. However, the ortho position also introduces steric hindrance, which can complicate reactivity predictions based solely on electronic effects. Hammett constants are generally not applied to ortho substituents due to this steric interference. viu.ca
Predicting Reactivity Trends:
The following table presents the relevant Hammett substituent constants for the groups in this compound.
| Substituent | Position | Hammett Constant (σ) | Type of Effect |
| Bromo | 4- (para) | +0.23 | Electron-withdrawing |
| Fluoro | 5- (meta) | +0.34 | Electron-withdrawing |
| Methyl | 2- (ortho) | -0.17 (para value for reference) | Electron-donating (electronic), Steric hindrance |
Note: The ortho-substituent constant for the methyl group is not straightforwardly applied due to steric effects. The para value is provided for a general comparison of its electronic nature.
Based on the additive nature of these effects (ignoring the ortho methyl group for a simplified electronic analysis), the combined influence of the 4-bromo and 5-fluoro groups would be a significant deactivation of the aromatic ring towards electrophilic attack and an increase in the rate of nucleophilic attack on the ester carbonyl.
Computational methods, such as those based on density functional theory (DFT), can provide more nuanced predictions of reactivity. These methods can calculate various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, which can be correlated with reactivity. acs.org For instance, the RegioSQM method uses semi-empirical calculations to predict the regioselectivity of electrophilic aromatic substitution by identifying the carbon atom with the highest proton affinity. rsc.org Such computational approaches can offer a more detailed picture of the reactivity of polysubstituted aromatic compounds like this compound, accounting for the complex interplay of electronic and steric factors.
Reactivity and Derivatization Chemistry of Ethyl 4 Bromo 5 Fluoro 2 Methylbenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C4 position is the primary site for transition metal-catalyzed cross-coupling reactions, owing to its greater reactivity in oxidative addition steps compared to the more inert carbon-fluorine bond.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. organic-chemistry.org For Ethyl 4-bromo-5-fluoro-2-methylbenzoate, the reaction selectively occurs at the C-Br bond. This transformation is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the C4 position. researchgate.net The reaction requires a base, such as potassium carbonate or cesium carbonate, to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.orgresearchgate.net The choice of palladium catalyst and ligands can be tailored to accommodate sterically hindered substrates. organic-chemistry.orgresearchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactants | Catalyst System | Conditions | Product |
| This compound, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, 80-100 °C | Ethyl 4-aryl-5-fluoro-2-methylbenzoate |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and materials. nih.gov This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. In the case of this compound, the C-Br bond is selectively functionalized to produce N-aryl or N-alkyl aniline (B41778) derivatives. The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a strong base like sodium tert-butoxide or cesium carbonate. nih.govresearchgate.net The selection of the ligand and base is critical for achieving high yields, especially when coupling with less nucleophilic amines or sterically demanding substrates. nih.gov
Table 2: Representative Buchwald-Hartwig Amination Reaction
| Reactants | Catalyst System | Conditions | Product |
| This compound, Amine (R₂NH) | Pd₂(dba)₃, XPhos, NaOtBu | Toluene or Dioxane, 80-110 °C | Ethyl 4-(dialkylamino)-5-fluoro-2-methylbenzoate |
The Sonogashira coupling reaction is a powerful tool for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base such as triethylamine (B128534) or diisopropylethylamine. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the introduction of an alkynyl substituent at the C4 position. The mild reaction conditions make it suitable for complex molecule synthesis. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). libretexts.orgorganic-chemistry.org
Table 3: Representative Sonogashira Coupling Reaction
| Reactants | Catalyst System | Conditions | Product |
| This compound, Terminal alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF or DMF, Room Temp. to 60 °C | Ethyl 5-fluoro-2-methyl-4-(alkynyl)benzoate |
Beyond the canonical cross-coupling reactions, the C-Br bond of this compound can undergo palladium-catalyzed carbonylation. This reaction introduces a carbonyl group by using carbon monoxide gas and a suitable nucleophile (e.g., an alcohol or amine), providing access to a variety of carboxylic acid derivatives. nih.gov For instance, reacting the substrate with CO and an alcohol under palladium catalysis would yield a diester.
Nickel catalysis offers alternative and sometimes more cost-effective pathways for cross-coupling reactions. Nickel catalysts can mediate Suzuki-Miyaura type reactions and have been employed in decarbonylative couplings. researchgate.netnih.gov A notable nickel-catalyzed reaction is the decarbonylative coupling of aryl esters with organoboron reagents, which involves the cleavage of the C(acyl)-O bond of the ester and formation of a new C-C bond. researchgate.netnih.gov While challenging, such a transformation could potentially be applied to the ethyl ester group of the title compound or its derivatives under specific, chelation-assisted conditions. Nickel-catalyzed deoxygenative cross-coupling reactions typically involve the functionalization of phenols or alcohols, which is not directly applicable to this compound itself but highlights the broad utility of nickel in C-O bond cleavage and functionalization. researchgate.netorganic-chemistry.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov
In this compound, the primary activating group for SNAr is the ethyl ester at C1. The methyl group at C2 is weakly electron-donating, slightly deactivating the ring. The reactivity of the two halogen sites towards a nucleophile is determined by two main factors: the degree of activation by the EWG and the intrinsic nature of the carbon-halogen bond.
Electronic Activation: The ester group is located para to the bromine atom at C4 and meta to the fluorine atom at C5. Since the stabilizing resonance effect of an EWG is only effective from the ortho and para positions, the C4 position (bearing the bromine) is significantly more activated towards nucleophilic attack than the C5 position (bearing the fluorine).
Carbon-Halogen Bond Properties: The C-F bond is more polar than the C-Br bond, which increases the electrophilicity of the attached carbon. In many SNAr reactions where both halogens are equally activated (e.g., both are para to a nitro group), the C-F bond is often more reactive. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored at the more electrophilic carbon. youtube.com However, bromide is generally a better leaving group than fluoride (B91410) in the elimination step.
For this compound, the electronic activation is the dominant factor. The strong para-activation of the bromine by the ester group makes the C4 position the preferential site for nucleophilic aromatic substitution. The fluorine at C5, being meta to the ester, is largely unactivated and would require much harsher conditions for substitution. Therefore, reaction with a nucleophile (e.g., an alkoxide or an amine) under typical SNAr conditions would selectively displace the bromide ion.
Table 4: Analysis of SNAr Reactivity at Halogenated Positions
| Position | Halogen | Relation to Ester (EWG) | Activation | Predicted Reactivity |
| C4 | Bromine | para | Strongly Activated | High (Preferential Site) |
| C5 | Fluorine | meta | Weakly Activated | Low |
Ester Group Transformations (e.g., Hydrolysis, Transesterification, Reduction to Alcohol)
The ethyl ester group is a primary site for a variety of chemical transformations, allowing for the introduction of other functional groups.
Hydrolysis:
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-bromo-5-fluoro-2-methylbenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the carboxylic acid. The presence of electron-withdrawing groups like bromine and fluorine on the benzene (B151609) ring can influence the rate of hydrolysis. nih.gov
Table 1: Conditions for Hydrolysis of Related Benzoate (B1203000) Esters
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl p-bromo benzoate | Base (e.g., NaOH), H₂O/EtOH, heat | p-Bromobenzoic acid | nih.gov |
Transesterification:
Transesterification involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield Mthis compound. This equilibrium-driven reaction often requires the use of a large excess of the reactant alcohol or the removal of the ethanol (B145695) by-product to drive the reaction to completion.
Reduction to Alcohol:
The ester group can be reduced to a primary alcohol, (4-bromo-5-fluoro-2-methylphenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orgyoutube.comyoutube.com The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes and ketones. libretexts.orgyoutube.com
Table 2: Reducing Agents for Ester to Alcohol Transformation
| Reducing Agent | Substrates Reduced | Typical Solvents |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Aldehydes, Ketones | Diethyl ether, THF |
Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group attached to the benzene ring offers another handle for further functionalization.
Oxidation:
The methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions will typically oxidize the methyl group to a carboxylic acid. Milder and more selective oxidizing agents would be required to stop the oxidation at the aldehyde or alcohol stage.
Halogenation:
The benzylic protons of the methyl group are susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is a common reagent used for the selective bromination of benzylic positions in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light. masterorganicchemistry.comorganic-chemistry.orgnsf.govutm.myresearchgate.net This reaction would yield ethyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate, a versatile intermediate for introducing various nucleophiles at the benzylic position.
Table 3: Reagents for Benzylic Bromination
| Reagent | Conditions | Product |
|---|
Cyclization Reactions and Annulation Strategies Utilizing the Benzoate Scaffold
The presence of multiple functional groups and substitution patterns on the this compound scaffold allows for its use in the synthesis of various fused ring systems through cyclization and annulation reactions.
Intramolecular Cyclization:
Following functionalization of the methyl group and/or the ester, intramolecular cyclization reactions can be envisioned. For example, if the methyl group is converted to a side chain containing a nucleophilic group, this could potentially react with the ester carbonyl or an adjacent position on the aromatic ring (following a nucleophilic aromatic substitution or metal-catalyzed cross-coupling reaction) to form a new ring.
Benzannulation Strategies:
Benzannulation strategies involve the construction of a new benzene ring fused to the existing one. mit.edunih.gov These methods often employ the reaction of the substituted benzoate with a suitable reaction partner that can provide the necessary carbon atoms to form the new ring. For instance, transition metal-catalyzed reactions, such as those involving palladium or rhodium, can be used to couple the bromo-substituted position with alkynes or other unsaturated systems, leading to the formation of polycyclic aromatic compounds. nsf.govrsc.orgresearchgate.net The specific substitution pattern of this compound will influence the regioselectivity of such annulation reactions.
Strategic Applications of Ethyl 4 Bromo 5 Fluoro 2 Methylbenzoate As a Key Synthetic Intermediate
Precursor to Advanced Agrochemical Building Blocks
The dual halogenation of Ethyl 4-bromo-5-fluoro-2-methylbenzoate, featuring both bromine and fluorine atoms, makes it a highly valuable precursor for the synthesis of advanced agrochemical building blocks. Halogenated, and particularly fluorinated, organic compounds are widely used in the development of modern pesticides and herbicides due to their enhanced biological activity and metabolic stability. google.com The presence of halogens in a molecule can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects its uptake and transport in target organisms. google.com
Research into agrochemical synthesis has shown that compounds with mixed halogen substituents (e.g., both fluorine and bromine) are of significant interest. The fluorine atom can increase the efficacy of the final agrochemical product, while the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions. While direct synthesis pathways from this compound to a specific commercial agrochemical are not publicly detailed, the closely related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, is explicitly mentioned in patent literature as a key intermediate for pesticides. google.com This highlights the importance of the bromo-fluoro-benzoate scaffold in the agrochemical industry. The structural similarity strongly suggests that this compound serves a similar role in the creation of proprietary agrochemical active ingredients.
Role in Specialty Chemical Production (e.g., dyes, pigments, photographic chemicals)
The ester functional group can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-5-fluoro-2-methylbenzoic acid, which can then be further functionalized. This carboxylic acid derivative is a known chemical building block in organic synthesis. chemicalbook.comsigmaaldrich.comnih.gov The versatility of this scaffold allows for its potential incorporation into larger, more complex molecules characteristic of specialty chemicals.
Intermediate in the Synthesis of Functional Materials (e.g., monomers for polymers, liquid crystal precursors)
Substituted benzoic acid esters are important intermediates in the synthesis of functional materials, including polymers and liquid crystals. The reactivity of the ester group allows for its use in polymerization reactions. For instance, activated esters are widely employed in post-polymerization modifications to create functional polymers, such as glycopolymers. nih.gov While this compound is not an activated ester itself, it can be converted into one, or the corresponding carboxylic acid can be used in condensation reactions to form polyesters.
The synthesis of functional polymers from hydroxybenzoates has been demonstrated, showcasing the utility of benzoate (B1203000) derivatives in creating materials with specific properties like antimicrobial activity. nih.gov The rigid aromatic core of this compound, combined with its potential for further functionalization, makes it a candidate as a precursor for liquid crystal synthesis, where molecular shape and polarity are critical. Research on functional polymers often involves the use of solid-supported scavenging reagents and functional polymers, for which halogenated benzoates can serve as building blocks. google.com
Building Block for Fine Chemical Synthesis
This compound is a valuable building block in the broader field of fine chemical synthesis. nih.gov Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates for specialty chemicals, including pharmaceuticals and agrochemicals. The multiple reactive sites on the molecule allow for a variety of chemical transformations.
The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the reactivity of the aromatic ring and is often a desired feature in the final product for its electronic effects and metabolic stability. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in a wide range of reactions, such as amidation to form amides or reduction to form alcohols. The methyl group can also potentially be functionalized. This multi-functionality makes this compound a versatile starting material for the synthesis of a diverse array of complex organic molecules.
Future Research Directions and Emerging Trends in Halogenated Benzoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly substituted aromatic compounds like Ethyl 4-bromo-5-fluoro-2-methylbenzoate traditionally relies on multi-step sequences that can be inefficient and generate significant waste. Modern organic synthesis is increasingly focused on the development of novel and sustainable routes that are more atom-economical, energy-efficient, and environmentally benign.
One promising trend is the adoption of greener reaction conditions . This includes the use of less hazardous solvents, such as acetonitrile, which has been shown to be an effective medium for Steglich esterification reactions, a common method for synthesizing esters. cymitquimica.com Furthermore, the replacement of corrosive homogeneous acid catalysts with recyclable solid acid catalysts, like Amberlyst 15, represents a significant step towards more sustainable manufacturing processes for esters. mdpi.com
Photocatalysis is another rapidly emerging area that offers mild and selective methods for C-H functionalization. Benzoates themselves have been shown to act as photosensitizing catalysts in certain reactions, such as the direct C(sp³)–H fluorination of complex molecules. bohrium.comnih.gov This dual role as both a core structure and a catalytic moiety opens up exciting possibilities for the development of self-sensitized reactions in the synthesis of complex halogenated benzoates.
Flow chemistry is also poised to revolutionize the synthesis of halogenated aromatic compounds. biosynth.comrsc.org The superior heat and mass transfer in flow reactors allows for safer handling of highly exothermic or hazardous reactions, such as halogenations and nitrations. biosynth.commdpi.com This technology enables precise control over reaction parameters, leading to improved yields, selectivity, and scalability, which are crucial for the industrial production of compounds like this compound. nih.govbeilstein-journals.org
Integration into Catalytic Asymmetric Synthesis
The introduction of chirality into molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. nih.gov The integration of polyfunctionalized halogenated benzoates, such as this compound, into catalytic asymmetric synthesis is a key area for future research.
While direct asymmetric synthesis involving this specific molecule is not yet widely reported, the principles of modern asymmetric catalysis can be readily applied. For instance, palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions have been successfully developed for the synthesis of chiral biaryl compounds from brominated aromatic amides and esters. beilstein-journals.org The presence of the bromine atom in this compound makes it an ideal candidate for such cross-coupling reactions to generate axially chiral products.
Furthermore, the development of chiral Brønsted acid catalysts has enabled highly enantioselective tandem reactions, such as the synthesis of chiral secondary amines from alkynes. nih.govrsc.org The ester and halogen functionalities of this compound could potentially be modified to incorporate directing groups that facilitate such enantioselective transformations. The field of asymmetric synthesis of chiral esters derived from fluorinated benzyl (B1604629) alcohols is also an active area of research, with applications in the development of new insecticides. nih.gov
Exploitation of Multifunctional Reactivity for Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without the need for isolating intermediates. numberanalytics.comnih.gov The multiple and differentially reactive functional groups on this compound make it an excellent substrate for the design of novel cascade sequences.
The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which could be the initiating step in a cascade process. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution than other halogens, can influence the regioselectivity of reactions and can be a site for specific transformations under harsh conditions or with specialized catalysts. The ester group can be hydrolyzed, reduced, or converted to other functional groups, while the methyl group can be a site for radical functionalization.
Recent developments in visible-light-mediated multi-component tandem reactions have shown the ability to construct multiple C-C and C-heteroatom bonds in a single step. mdpi.com For example, three-component reactions of N-heterocyclic aromatic hydrocarbons with unactivated olefins and an azide (B81097) source have been achieved using a photocatalyst at room temperature. mdpi.com Similar strategies could be envisioned for the functionalization of this compound, where the aromatic ring could participate in a radical addition cascade.
Exploration of Related Halogenated Aromatic Esters with Tunable Reactivity Profiles
The specific arrangement and nature of the halogen substituents on an aromatic ring can have a profound impact on the molecule's reactivity. A systematic exploration of related halogenated aromatic esters with varying substitution patterns would allow for the fine-tuning of their reactivity profiles for specific applications.
For example, the relative reactivity of halogens in nucleophilic aromatic substitution (F > Cl > Br > I) and in oxidative addition in cross-coupling reactions (I > Br > Cl) is well-established. By strategically placing different halogens on the aromatic ring, chemists can control the sequence of reactions in a multi-step synthesis. Research on the microbial dechlorination of halogenated benzoates has shown that brominated and iodinated benzoates are more readily dehalogenated than their chlorinated or fluorinated counterparts. nih.gov
The electronic effects of the substituents also play a crucial role. The fluorine atom is highly electronegative and a weak π-donor, while the bromine atom is less electronegative but more polarizable. The methyl group is an electron-donating group. The interplay of these electronic effects, along with steric hindrance, determines the reactivity of the different positions on the aromatic ring. A comparative study of the reactivity of isomers of this compound, such as Ethyl 5-bromo-4-fluoro-2-methylbenzoate, would provide valuable insights into these structure-reactivity relationships. biosynth.com
Application in Chemical Probe Development for Non-Biological Systems
Chemical probes are small molecules that are used to study and manipulate chemical systems. While often associated with biology, chemical probes are also invaluable tools in non-biological systems, such as materials science, environmental monitoring, and catalysis research. Halogenated aromatic esters have the potential to be developed into a variety of chemical probes.
One emerging application is in the development of fluorescent probes for the detection of metal ions and other analytes. bohrium.comresearchgate.net For instance, benzothiazole-based fluorescent probes have been designed to selectively recognize ions like Zn²⁺ in aqueous solutions. bohrium.com The core structure of this compound could be chemically modified to incorporate a fluorophore and a chelating unit, enabling its use as a sensor for specific metal ions. nih.gov The synthesis of fluorescein-labeled benzoate (B1203000) conjugates has already been demonstrated for use in fluorescence polarization immunoassays. nih.gov
In materials science, halogenated aromatic compounds can serve as reactive tags or monomers for the synthesis of functional polymers. The bromine atom in this compound can act as a site for atom transfer radical polymerization (ATRP) or other controlled polymerization techniques. The fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability and hydrophobicity.
Below is a table summarizing the properties of this compound:
| Property | Value | Reference |
| CAS Number | 1807043-81-7 | cymitquimica.comavantorsciences.com |
| Molecular Formula | C₁₀H₁₀BrFO₂ | avantorsciences.com |
| Molecular Weight | 261.09 g/mol | cymitquimica.combiosynth.com |
| Purity | ≥97% | avantorsciences.com |
| InChIKey | QGQLUDCTRQPNPT-UHFFFAOYSA-N | cymitquimica.com |
A comparison of the reactivity of different halobenzoates in a hypothetical cross-coupling reaction is presented below:
| Compound | Relative Reactivity |
| Ethyl 4-iodo-5-fluoro-2-methylbenzoate | Highest |
| This compound | High |
| Ethyl 4-chloro-5-fluoro-2-methylbenzoate | Moderate |
| Ethyl 4,5-difluoro-2-methylbenzoate | Low |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-bromo-5-fluoro-2-methylbenzoate, and how do substituent positions influence reaction conditions?
The synthesis typically involves sequential halogenation and esterification. For example:
- Bromination : Electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
- Fluorination : Directed ortho-metalation (DoM) followed by electrophilic fluorination.
- Esterification : Reaction of the carboxylic acid precursor with ethanol under acidic catalysis (e.g., H₂SO₄). Substituent positions (e.g., methyl at C2, fluorine at C5) affect steric and electronic environments, requiring optimization of temperature (e.g., 0–60°C) and solvent polarity. Similar protocols are used for ethyl 4-bromo-2-fluoro-3-methoxybenzoate, where methoxy groups necessitate milder conditions to prevent demethylation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., fluorine’s deshielding effect, bromine’s isotopic splitting).
- IR Spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and C-Br/F stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical MW: 273.09 g/mol) and isotopic patterns for Br/F.
- HPLC : Ensures purity (>98%) using C18 columns with acetonitrile/water gradients. These methods are standard for brominated benzoates, as seen in studies of ethyl 2-bromo-5-fluorobenzoate .
Q. How is this compound utilized as an intermediate in organic synthesis?
The compound serves as a precursor for:
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups at C4.
- Nucleophilic substitutions : Replacement of bromine with azido, amino, or alkoxy groups.
- Hydrolysis : Conversion to the carboxylic acid for further derivatization. Its utility mirrors that of methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate in drug discovery, where halogen substituents enable modular synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of bromo-fluoro benzoate esters across studies?
Discrepancies often arise from:
- Purity variability : Use HPLC (>95% purity) and elemental analysis to validate batches.
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times.
- Solubility effects : Employ DMSO/water co-solvents with controls for solvent toxicity. For example, methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate showed variable enzyme inhibition due to aggregation-prone behavior, resolved via dynamic light scattering (DLS) analysis .
Q. What strategies optimize regioselectivity in substitution reactions involving this compound?
Regioselectivity is controlled by:
- Directing groups : The C5 fluorine directs electrophiles to C4 (para to F).
- Catalyst design : Pd/XPhos catalysts enhance selectivity in C4 functionalization.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states. Kinetic studies on ethyl 4-bromo-2-fluoro-3-methoxybenzoate demonstrate that methoxy groups compete with fluorine for directing effects, requiring DFT calculations to predict reactivity .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methods include:
- DFT calculations : Optimize transition states for bromine substitution (e.g., B3LYP/6-31G* level).
- Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina.
- SAR analysis : Correlate electronic parameters (Hammett σ) with reaction rates. Studies on methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate used DFT to rationalize sulfonation pathways, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
